Methyl 2-heptenoate

Physicochemical LogP Volatility

Methyl 2-heptenoate (CAS 22104-69-4) is an α,β-unsaturated fatty acid ester of the formula C8H14O2. It is characterized by a trans-configured double bond at the 2-position of the heptenoate chain.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 22104-69-4
Cat. No. B1336845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-heptenoate
CAS22104-69-4
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCCCC=CC(=O)OC
InChIInChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h6-7H,3-5H2,1-2H3
InChIKeyIQQDLHGWGKEQDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Heptenoate (CAS 22104-69-4): A Baseline for a Volatile α,β-Unsaturated Ester Intermediate


Methyl 2-heptenoate (CAS 22104-69-4) is an α,β-unsaturated fatty acid ester of the formula C8H14O2 [1]. It is characterized by a trans-configured double bond at the 2-position of the heptenoate chain . This compound is naturally occurring in alcoholic beverages such as wine and is noted for its fruity, green odor profile [2], [3]. It is primarily utilized as a chemical intermediate in the flavor and fragrance industry and in organic synthesis [4].

Why Methyl 2-Heptenoate Cannot Be Replaced by Common Heptanoate Analogs Without Consequence


Direct substitution of methyl 2-heptenoate with a close structural analog—such as the saturated methyl heptanoate, the shorter-chain methyl 2-hexenoate, or the alkyne analog methyl 2-heptynoate—is not straightforward due to divergent physicochemical properties and reactivity profiles [1]. The α,β-unsaturated double bond in methyl 2-heptenoate confers a distinct electron-withdrawing character, altering its reactivity in conjugate additions and oxidations compared to its saturated counterpart . Furthermore, the specific chain length and double bond position directly influence the compound's organoleptic properties (odor threshold and character) and its behavior as a synthetic intermediate, meaning that a change in any of these parameters will alter performance in flavor/fragrance applications or downstream reaction yields [2].

Quantitative Evidence for Selecting Methyl 2-Heptenoate over Analogs


Physical Property Comparison: Methyl 2-Heptenoate vs. Saturated Methyl Heptanoate

The α,β-unsaturation in methyl 2-heptenoate significantly alters its physicochemical profile compared to the saturated analog, methyl heptanoate. The double bond increases polarity and intermolecular interactions, leading to a higher boiling point and a different partition coefficient (LogP). This directly impacts its behavior in formulation and separation processes. [1]

Physicochemical LogP Volatility Formulation

Reactivity Divergence: Conjugate Addition Potential of Methyl 2-Heptenoate vs. Saturated Ester

The α,β-unsaturated ester motif in methyl 2-heptenoate makes it a suitable substrate for conjugate addition (Michael addition) reactions, a transformation that is impossible with its saturated analog, methyl heptanoate. This fundamental difference in electronic structure dictates its utility as a building block in more complex molecule synthesis.

Organic Synthesis α,β-Unsaturated Ester Michael Addition Intermediate

Organoleptic Differentiation: Odor Character of Methyl 2-Heptenoate vs. Methyl 2-Hexenoate

While both are α,β-unsaturated esters with fruity-green profiles, methyl 2-heptenoate is described with a more general fruity odor, while the shorter-chain analog, methyl 2-hexenoate, has a distinct 'fatty green, pineapple, earthy' descriptor. This difference in odor quality and character can be critical for flavor and fragrance formulation. [1]

Flavor Fragrance Organoleptic Sensory

Oxidation Pathway Divergence: Methyl 2-Heptenoate vs. Methyl 2-Heptynoate

The difference in unsaturation (C=C vs. C≡C) leads to fundamentally different oxidation products. Methyl 2-heptenoate can be oxidized to yield a diol or cleave to an aldehyde/ketone, whereas methyl 2-heptynoate can be oxidized to an α-diketone or undergo other unique transformations. This makes the compounds non-interchangeable in synthetic routes targeting specific oxidation products.

Oxidation Alkyne Alkene Reaction Pathway

Target Applications for Methyl 2-Heptenoate Driven by Quantitative Evidence


A C7 Building Block for Conjugate Addition in Organic Synthesis

Methyl 2-heptenoate serves as an electrophilic acceptor in Michael addition reactions, enabling the construction of β-substituted heptanoate derivatives. This is a key transformation for synthesizing more complex molecules, including pharmaceutical intermediates and natural products . The α,β-unsaturated ester functionality is a prerequisite for this reactivity, which is absent in saturated esters [1].

A Fruity-Green Top Note in Flavor and Fragrance Compounding

Due to its characteristic fruity and green odor profile, methyl 2-heptenoate is used as a component in flavor and fragrance formulations. It is especially noted for its utility in creating tropical fruit notes, such as pineapple and banana, and contributes to the green, waxy nuances in certain formulations , [1]. The specific character of its odor differentiates it from the more 'earthy, fatty' profile of methyl 2-hexenoate .

Intermediate in the Synthesis of (E)-methyl 7-hydroxyhept-2-enoate

Methyl 2-heptenoate is a documented starting material for the synthesis of (E)-methyl 7-hydroxyhept-2-enoate, a compound with potential as a phospholipase A2 inhibitor . This specific synthetic application highlights the utility of the compound's α,β-unsaturation for further functionalization.

A Volatile Marker for Metabolic or Fermentation Studies

Methyl 2-heptenoate is naturally present in wine and other alcoholic beverages, making it a compound of interest in metabolomics and food chemistry research , [1]. Its identification and quantification via GC-MS can serve as a biomarker for specific fermentation processes or grape varietals, as it is found in Muscat de Frontignan grapes and pomace .

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